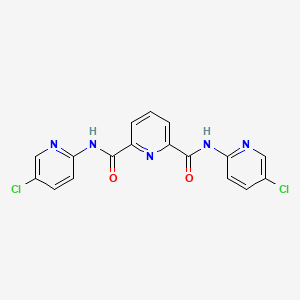
N,N'-bis(5-chloropyridin-2-yl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 5-chloro-2-pyridyl groups attached to a 2,6-pyridinedicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly employed.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in changes to the functional groups and oxidation states of the compound.
Scientific Research Applications
N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(2-CHLORO-5-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE: Similar structure but with chlorine atoms in different positions.
N,N-BIS(5-BROMO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE: Bromine atoms instead of chlorine, leading to different reactivity and properties.
N,N-BIS(5-METHYL-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE: Methyl groups instead of chlorine, affecting its chemical behavior.
Uniqueness
N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE stands out due to its specific substitution pattern and the presence of chlorine atoms, which impart unique reactivity and properties
Properties
Molecular Formula |
C17H11Cl2N5O2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-N,6-N-bis(5-chloropyridin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-10-4-6-14(20-8-10)23-16(25)12-2-1-3-13(22-12)17(26)24-15-7-5-11(19)9-21-15/h1-9H,(H,20,23,25)(H,21,24,26) |
InChI Key |
RGVJJSSSMYPAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B10962925.png)

methanone](/img/structure/B10962939.png)
![N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10962944.png)
![2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962948.png)
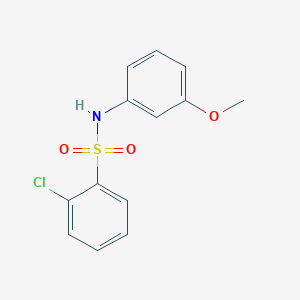
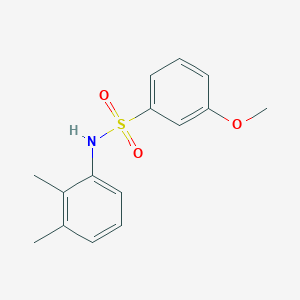
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![N-(4-methoxy-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10962972.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)
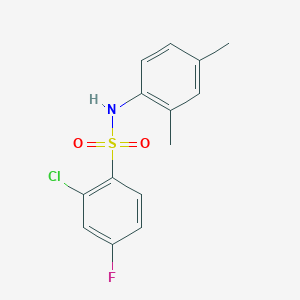
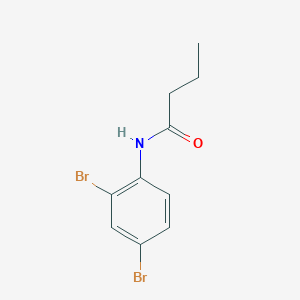
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10963002.png)
